N-cycloheptyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-cycloheptyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cycloheptyl group, a dimethylthiazolyl moiety, and a pyrazole carboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide typically involves a multi-step process:
Formation of the Pyrazole Core: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole nucleus.
Introduction of the Thiazole Ring: The 2,4-dimethylthiazole moiety is introduced via a condensation reaction between a thioamide and a suitable α-haloketone.
Coupling of the Cycloheptyl Group: The cycloheptyl group is then attached to the pyrazole ring through a nucleophilic substitution reaction, often using a cycloheptyl halide.
Formation of the Carboxamide: Finally, the carboxamide group is introduced by reacting the intermediate compound with an appropriate amine under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency, purification techniques like crystallization or chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, N-cycloheptyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmacological studies.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
N-cycloheptyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
N-cycloheptyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-methylcarboxamide: Similar structure but with a methyl group on the carboxamide.
Uniqueness
N-cycloheptyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its cycloheptyl group provides steric bulk, potentially affecting its binding interactions, while the dimethylthiazole and pyrazole rings contribute to its electronic properties and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-cycloheptyl-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-10-15(22-11(2)17-10)13-9-14(20-19-13)16(21)18-12-7-5-3-4-6-8-12/h9,12H,3-8H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQBUQYMYPFMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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